molecular formula C9H11NO2 B3390427 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one CAS No. 98810-45-8

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B3390427
CAS No.: 98810-45-8
M. Wt: 165.19 g/mol
InChI Key: DVSFTYIXEWUMDE-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one is a heterocyclic compound that features a furan ring attached to an azetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one typically involves the reaction of furan derivatives with azetidinone precursors. One common method includes the cyclization of 2-furylacetic acid with 3,3-dimethyl-2-oxopropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidinone core can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its antimicrobial and anticancer properties.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-3-methylazetidin-2-one: Similar structure but with one less methyl group.

    4-(Thiophen-2-yl)-3,3-dimethylazetidin-2-one: Contains a thiophene ring instead of a furan ring.

    4-(Pyridin-2-yl)-3,3-dimethylazetidin-2-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-(Furan-2-yl)-3,3-dimethylazetidin-2-one is unique due to the presence of both a furan ring and an azetidinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(furan-2-yl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h3-5,7H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSFTYIXEWUMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
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4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
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4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 4
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 5
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one
Reactant of Route 6
4-(Furan-2-yl)-3,3-dimethylazetidin-2-one

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